2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323054
InChI: InChI=1S/C16H14FN5O2/c1-21-9-11(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C16H14FN5O2
Molecular Weight: 327.31 g/mol

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

CAS No.:

Cat. No.: VC16323054

Molecular Formula: C16H14FN5O2

Molecular Weight: 327.31 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide -

Specification

Molecular Formula C16H14FN5O2
Molecular Weight 327.31 g/mol
IUPAC Name 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide
Standard InChI InChI=1S/C16H14FN5O2/c1-21-9-11(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,19,23)
Standard InChI Key HUVFFCFHHUEOFH-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes may include:

  • Condensation Reactions: To form the amide linkage between the pyridazinone and pyrazole components.

  • Aromatic Substitution: To introduce the fluorophenyl group.

  • Cyclization Reactions: To form the pyridazinone ring.

Optimization of these reactions for industrial production might involve continuous flow reactors to improve efficiency and scalability.

Biological Activity and Potential Applications

Compounds with pyridazinone and pyrazole structures are known for their broad spectrum of biological activities. These include potential therapeutic effects such as:

  • Modulation of Enzymes or Receptors: The fluorophenyl group can enhance binding affinity, while the pyridazinone moiety contributes to stability.

  • Inflammation and Cell Proliferation: Interaction with specific biological pathways could lead to novel therapeutic strategies.

Potential Biological ActivityDescription
Enzyme ModulationInhibition or activation of key enzymes
Anti-inflammatory EffectsInteraction with pathways related to inflammation
Antiproliferative EffectsPotential impact on cell growth and division

Research Findings and Future Directions

While specific research findings for 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide are not available, compounds with similar structures are of interest for their potential therapeutic applications. Ongoing research aims to elucidate precise mechanisms of action, which could lead to novel treatments for diseases related to cell proliferation and inflammation.

Comparison with Similar Compounds

Similar compounds, such as those with indole or thiadiazole moieties, have been studied for their biological activities. These compounds often exhibit unique structural features that enhance their therapeutic efficacy and specificity.

Compound NameKey Features
Indole DerivativesPresence of an indole ring instead of pyrazole
Thiadiazole DerivativesIncorporation of a thiadiazole ring for enhanced reactivity

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